molecular formula C13H12O3 B8583435 4-Hydroxy-4-biphenylcarboxylic acid

4-Hydroxy-4-biphenylcarboxylic acid

Cat. No.: B8583435
M. Wt: 216.23 g/mol
InChI Key: YIBLNPVJFPNRCQ-UHFFFAOYSA-N
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Description

Significance and Research Context in Organic Chemistry

The importance of 4-Hydroxy-4-biphenylcarboxylic acid in organic chemistry stems from its versatile nature as a building block and an intermediate in the synthesis of more complex molecules. biosynth.comscbt.com The presence of two distinct functional groups—a nucleophilic hydroxyl group and an acidic carboxyl group—allows for a variety of chemical transformations. This dual functionality makes it a valuable precursor for creating a wide array of derivatives with tailored properties. researchgate.net

The biphenyl (B1667301) scaffold itself is a privileged structure in medicinal chemistry and materials science, and the introduction of hydroxyl and carboxyl moieties enhances its utility. researchgate.net The hydroxyl group can participate in etherification and esterification reactions, while the carboxylic acid group can be converted into esters, amides, and other acid derivatives. This reactivity profile enables the construction of diverse molecular architectures, including polymers, liquid crystals, and pharmacologically active agents. ontosight.ai

Historical Trajectories of Research on this compound and Related Structures

Research into biphenyl derivatives has a long and storied history, initially driven by the desire to understand the fundamental principles of aromaticity and stereochemistry. Early investigations into biphenyl compounds laid the groundwork for understanding the rotational isomerism (atropisomerism) that can occur in ortho-substituted biphenyls.

The study of biphenylcarboxylic acids, in particular, gained momentum with the development of synthetic methodologies that allowed for their efficient preparation. Seminal contributions in this area include the development of cross-coupling reactions, such as the Suzuki coupling, which revolutionized the synthesis of unsymmetrical biaryls. ontosight.ai These advancements paved the way for the systematic investigation of the structure-property relationships of various substituted biphenylcarboxylic acids.

Historically, research has also focused on the thermochemical properties of biphenylcarboxylic acids. Studies have been conducted to determine the standard molar enthalpies of combustion and sublimation, providing crucial data for understanding their thermodynamic stability. researchgate.net These fundamental investigations have been instrumental in building a comprehensive understanding of the chemical behavior of this class of compounds.

Current Academic Research Landscape and Emerging Methodological Approaches

The current research landscape for this compound and its analogs is vibrant and multidisciplinary. In medicinal chemistry, there is a strong focus on synthesizing novel biphenyl derivatives as potential therapeutic agents. For instance, derivatives of biphenylcarboxylic acid have been investigated for their potential as anticancer agents and bone resorption inhibitors. nih.govajgreenchem.com

Modern synthetic organic chemistry continues to refine methods for the preparation of this compound and related structures. Patented processes describe its synthesis from cyclohexanone-4-carboxylic acid and phenol (B47542), followed by decomposition and dehydrogenation. google.com Other approaches involve the functionalization of the biphenyl core through various catalytic reactions. researchgate.net

A significant trend in current research is the application of advanced analytical and computational techniques. X-ray crystallography is employed to elucidate the precise three-dimensional structures of these molecules and their derivatives, providing insights into their solid-state packing and intermolecular interactions. researchgate.net Furthermore, computational methods, such as density functional theory (DFT), are used to calculate molecular properties and predict reactivity, complementing experimental findings. researchgate.net These emerging methodological approaches are enabling a deeper and more nuanced understanding of the chemical and physical properties of this compound.

PropertyValue
Chemical Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol
CAS Number 58574-03-1
Melting Point 295 °C (decomposes)
Synonyms 4-(4-Hydroxyphenyl)benzoic acid

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-hydroxy-4-phenylcyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C13H12O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-8,16H,9H2,(H,14,15)

InChI Key

YIBLNPVJFPNRCQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(C(=O)O)O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 4 Biphenylcarboxylic Acid

Classical and Established Synthetic Routes

Traditional methods for synthesizing 4-hydroxy-4-biphenylcarboxylic acid rely on foundational reactions in organic chemistry, providing reliable and well-documented pathways to the target molecule.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. libretexts.orggre.ac.uk This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. libretexts.org For the synthesis of this compound, this can involve the reaction of a suitably protected 4-halophenol with 4-carboxyphenylboronic acid or, conversely, a protected 4-hydroxy-phenylboronic acid with a 4-halobenzoic acid. The use of a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base is crucial for the reaction to proceed. orgsyn.org

A variety of boronic acids and their derivatives can be employed in Suzuki-Miyaura coupling, highlighting its versatility. ajgreenchem.com The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a highly favored method in modern organic synthesis. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl (B1667301) Synthesis

Aryl Halide Aryl Boronic Acid Catalyst Base Yield
4-Bromobenzaldehyde Phenylboronic acid Palladium acetate/Triphenylphosphine Sodium carbonate High
4-Bromobenzoic acid Phenylboronic acid Water-soluble fullerene-supported PdCl2 Potassium carbonate >90% researchgate.net
1-(4-bromophenyl)cyclopropane-1-carboxylic acid Substituted boronic acids Tetrakis(triphenylphosphine)palladium(0) Potassium carbonate Good ajgreenchem.com

Friedel-Crafts Reaction Applications in Synthesis

The Friedel-Crafts reactions, encompassing both acylation and alkylation, are fundamental processes for attaching substituents to aromatic rings. wikipedia.org In the context of synthesizing biphenyl derivatives, Friedel-Crafts acylation is particularly relevant. This reaction involves the introduction of an acyl group into an aromatic ring, which can then be further transformed. For instance, a protected 4-phenylphenol (B51918) can undergo Friedel-Crafts acylation. google.com The resulting ketone can then be converted to a carboxylic acid through subsequent oxidation. google.com This multi-step approach allows for the strategic construction of the this compound framework. The choice of Lewis acid catalyst, such as aluminum chloride, is critical for the acylation step. google.comnih.gov

Oxidation-Based Synthesis from Biphenyl Derivatives

The oxidation of a pre-existing biphenyl scaffold provides another route to this compound. A common strategy involves the oxidation of a methyl group on a biphenyl derivative to a carboxylic acid. For example, 4-methylbiphenyl (B165694) can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield 4-biphenylcarboxylic acid. chemicalbook.com If the starting material already contains a hydroxyl group at the 4'-position, this method can directly lead to the desired product, provided the hydroxyl group is appropriately protected during the oxidation step.

Another approach involves the microbial oxidation of biphenyl-4-carboxylic acid. The microorganism Cunninghamella elegans has been shown to completely transform biphenyl-4-carboxylic acid into 4'-hydroxybiphenyl-4-carboxylic acid. researchgate.net

Multi-Step Synthesis from Cyclohexanone-4-carboxylic Acid Compounds

A patented process describes the synthesis of 4'-hydroxybiphenyl-4-carboxylic acid starting from a cyclohexanone-4-carboxylic acid compound. google.com This process involves reacting the cyclohexanone (B45756) derivative with phenol (B47542) in the presence of an acid catalyst to form a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid compound. google.com This intermediate is then subjected to decomposition and dehydrogenation reactions in the presence of a base and a dehydrogenation catalyst, such as palladium or platinum, to yield the final product. google.com The initial cyclohexanone-4-carboxylic acid can be obtained by the catalytic hydrogenation of a 4-hydroxybenzoic acid compound. google.com One reported example achieved a yield of 85% for the conversion of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid to 4'-hydroxybiphenyl-4-carboxylic acid. google.com

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, new methods for synthesizing this compound are being developed that incorporate green chemistry principles.

Green Chemistry Principles in the Synthesis of this compound (e.g., Inverse Biphasic Reactions)

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of Suzuki-Miyaura coupling, a significant advancement is the use of water as a solvent and the development of water-soluble catalysts. A notable example is the use of a water-soluble fullerene-supported palladium chloride nanocatalyst for the synthesis of biphenyl carboxylic acids. researchgate.net This method allows the reaction to be carried out at room temperature in water, with high yields and the potential for catalyst recycling. researchgate.net

Another green approach is the use of inverse biphasic Suzuki coupling reactions. scirp.org In this system, the reactants and products are in an aqueous phase, while the palladium catalyst resides in an organic phase. A phase-transfer catalyst facilitates the reaction between the two phases. scirp.org This methodology has been successfully applied to the synthesis of biphenyldicarboxylic acids from halobenzoic acids and aryl boronic acids, with the significant advantage of being able to recycle the catalyst-containing organic phase over multiple cycles without loss of efficiency. scirp.org These approaches not only offer environmental benefits but can also lead to more cost-effective and scalable production processes.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a significant technique in chemical synthesis, offering advantages such as accelerated reaction times, improved yields, and enhanced chemoselectivity. The process utilizes microwave energy to heat polar solvents and reactants rapidly and uniformly, which can lead to different outcomes compared to conventional heating methods. nih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the methodology has been successfully applied to structurally related molecules. For instance, microwave irradiation has been effectively used in the DBU-catalyzed synthesis of 4-arylazo-5-hydroxy-benzamide derivatives. nih.gov In these reactions, microwave heating at 40°C for just 3 minutes in a solvent like 1,4-dioxane (B91453) showed significantly higher yields and selectivity compared to conventional heating over 2 hours. nih.gov The choice of solvent is critical, as polar solvents absorb microwave energy more efficiently, leading to rapid heating. nih.gov

Furthermore, microwave conditions have been employed to create novel nanocomposites, such as those containing molybdenum and [2,2′-bipyridine]-4,4′-dicarboxylic acid (BPDA). nih.gov This process highlights the utility of microwave synthesis in creating complex, nanostructured materials with specific morphologies and high thermal stability. nih.gov These examples demonstrate the potential and applicability of microwave-assisted procedures for the synthesis and functionalization of complex aromatic carboxylic acids.

Derivatization and Functionalization Strategies of this compound

The presence of two distinct functional groups, a hydroxyl (-OH) and a carboxylic acid (-COOH), makes this compound a versatile platform for a variety of derivatization and functionalization strategies. These modifications are key to tailoring the molecule's properties for specific applications in materials science and pharmaceuticals. ontosight.ai

Synthesis of Alkyl Esters of this compound

Esterification of the carboxylic acid group is a common functionalization strategy. Alkyl esters of this compound can be synthesized through Fischer esterification, which involves reacting the parent acid with an alcohol in the presence of a strong acid catalyst.

A specific example is the synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. prepchem.com This reaction is typically performed by refluxing the carboxylic acid with an excess of the corresponding alcohol, such as (-)2-methylbutanol, and a catalytic amount of concentrated sulfuric acid. prepchem.com The water generated during the reaction is removed to drive the equilibrium towards the product, often by using a Dean-Stark apparatus with a solvent like benzene (B151609). prepchem.com The crude ester can then be purified by recrystallization. prepchem.com

Table 1: Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester

Reactant Amount Role
4-Hydroxy-4'-biphenylcarboxylic acid 20 g Starting Material
(-)2-Methylbutanol 53 g Reagent/Solvent
Concentrated Sulfuric Acid 4 g Catalyst

Data sourced from PrepChem.com prepchem.com

Alkoxylation of Biphenyl Derivatives (e.g., 4-N-Octyloxybiphenyl-4'-carboxylic Acid)

Alkoxylation involves the conversion of the phenolic hydroxyl group into an ether linkage. This modification is particularly useful for tuning properties such as solubility and liquid crystalline behavior. The synthesis of 4-N-Octyloxybiphenyl-4'-carboxylic acid is a prime example of this strategy. chemicalbook.com

The procedure involves a Williamson ether synthesis, where the hydroxyl group of 4'-Hydroxy-biphenyl-4-carboxylic acid is first deprotonated by a base, such as potassium hydroxide (B78521) (KOH), to form a phenoxide. chemicalbook.com This nucleophilic phenoxide then reacts with an alkyl halide, for instance, 1-bromooctane (B94149), to form the desired ether. chemicalbook.com The reaction is typically carried out by refluxing the components in a solvent mixture like ethanol (B145695) and water under an inert atmosphere. chemicalbook.com After the reaction, the product is isolated by adjusting the pH to precipitate the carboxylic acid, followed by filtration and recrystallization. chemicalbook.com

Table 2: Synthesis of 4-N-Octyloxybiphenyl-4'-carboxylic Acid

Reactant/Reagent Molar Ratio/Conditions Purpose Reported Yield
4'-Hydroxy-biphenyl-4-carboxylic acid 1 equivalent Starting Material 73.5%
Potassium Hydroxide (KOH) ~4 equivalents Base
1-Bromooctane 2 equivalents Alkylating Agent

Data sourced from Chemicalbook. chemicalbook.com

Acylation and Amidation Reactions for Functional Group Introduction

The carboxylic acid moiety of this compound can be converted into amides through various coupling methods. These reactions are fundamental for creating peptides, polymers, and other functional materials. Direct amidation, while possible, often requires high temperatures (160-180 °C) to proceed without a catalyst. youtube.com

To overcome this, catalytic methods have been developed. Boric acid, for example, serves as an inexpensive and environmentally friendly catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org The proposed mechanism involves the reaction of boric acid with the carboxylic acid to generate an acylating agent intermediate, which is more reactive towards the amine. researchgate.net This method has been successfully used to synthesize a wide range of amides, including sterically hindered ones, and preserves the integrity of stereogenic centers. orgsyn.org

A specific application of amidation to a related structure is the synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives. researchgate.net This demonstrates the conversion of the carboxylic acid group into a hydrazide, a key intermediate for synthesizing a novel series of derivatives. researchgate.net

Table 3: Catalytic Amidation Overview

Reaction Type Catalyst Key Advantages Typical Conditions
Direct Thermal Amidation None Simple, no toxic reagents High temperature (>160 °C)

Data sourced from YouTube, ResearchGate. youtube.comorgsyn.orgresearchgate.net

Reaction Mechanisms and Intermolecular Interactions of 4 Hydroxy 4 Biphenylcarboxylic Acid

Mechanistic Investigations of Synthesis Pathways

The synthesis of 4-Hydroxy-4-biphenylcarboxylic acid can be achieved through various methods, each with distinct mechanistic pathways.

One common approach involves the Suzuki-Miyaura cross-coupling reaction . ontosight.aiajgreenchem.com This palladium-catalyzed reaction typically couples a boronic acid derivative with a halide. For instance, the reaction of 4-bromophenylboronic acid with an appropriate aryl halide under basic conditions, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0), proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the biphenyl (B1667301) structure. ajgreenchem.com

Another synthetic route is the reaction of a cyclohexanone-4-carboxylic acid compound with phenol (B47542) in the presence of an acid catalyst. google.com This process first forms a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid intermediate. google.com Subsequent decomposition and dehydrogenation reactions, facilitated by a base and a dehydrogenation catalyst such as palladium or platinum, yield the final this compound. google.com

Furthermore, alkylation of 4'-Hydroxy-4-biphenylcarboxylic acid can be performed. For example, reacting it with 1-bromooctane (B94149) in the presence of potassium hydroxide (B78521) in an ethanol (B145695)/water mixture under reflux conditions leads to the formation of 4-n-octyloxybiphenyl-4'-carboxylic acid. chemicalbook.com

The table below summarizes key aspects of these synthesis methods.

Synthesis Method Reactants Catalyst/Reagents Key Intermediates
Suzuki-Miyaura Coupling4-bromophenylboronic acid, Aryl halidePd(PPh₃)₄, BaseOrganopalladium complexes
Reaction with PhenolCyclohexanone-4-carboxylic acid, PhenolAcid catalyst, Base, Dehydrogenation catalyst (e.g., Pd, Pt)4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid
Alkylation4'-Hydroxy-4-biphenylcarboxylic acid, 1-bromooctanePotassium hydroxide, Ethanol/Water-

Hydrogen Bonding Networks and Supramolecular Interactions

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group allows this compound to act as both a hydrogen bond donor and acceptor. nih.gov These interactions are fundamental to the formation of its supramolecular structures. nih.gov

Beyond the dimer formation, a second hydrogen bonding interaction occurs between the hydroxyl groups of adjacent molecules. nih.gov This interaction leads to the formation of chains, which further extend the structure into a lamellar, or layered, arrangement. nih.gov

Coordination Chemistry and Metal-Ligand Complexation

The carboxylate and hydroxyl groups of this compound are effective coordination sites for metal ions, leading to the formation of various coordination polymers and metal-organic frameworks. nih.gov

This compound and its derivatives serve as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). researchgate.net The geometry and connectivity of the resulting frameworks are influenced by the coordination preferences of the metal ion and the binding modes of the ligand. nih.gov For instance, the reaction of related biphenyl-dicarboxylate linkers with various metal(II) chlorides under hydrothermal conditions has yielded a range of structures from simple dimers to complex 3D frameworks. nih.gov These materials exhibit properties such as tunable pore sizes, which are crucial for applications like supercapacitors. nih.gov

A notable application of this compound is in the synthesis of lanthanide coordination polymers. researchgate.netconicet.gov.arconicet.gov.ar Hydrothermal synthesis using lanthanide metals and this compound (often abbreviated as 4-OHBBA) as a linker results in the formation of 1D coordination polymers with the general formula [Ln(4-OHBBA)₃(H₂O)₂], where Ln can be La or Pr. researchgate.netconicet.gov.arconicet.gov.ar These polymers form "fish bone-like" chains. conicet.gov.ar Topological analysis reveals a more complex 3D supramolecular structure with a 7-nodal 3,3,3,4,4,4,4-connected network. conicet.gov.ar

The table below details some of the structural features of these lanthanide coordination polymers.

Property Description Reference
General Formula[Ln(4-OHBBA)₃(H₂O)₂] researchgate.netconicet.gov.ar
Lanthanide (Ln)La, Pr conicet.gov.ar
Synthesis MethodHydrothermal researchgate.netconicet.gov.ar
Primary Structure1D "fish bone-like" chains conicet.gov.ar
Supramolecular Structure3D network conicet.gov.ar
Network Topology7-nodal 3,3,3,4,4,4,4-connected conicet.gov.ar

Heterogeneous Reactions and Surface Interactions

The surface of this compound, particularly in its solid state or when incorporated into materials, can participate in heterogeneous reactions. The hydroxyl and carboxylic acid groups present on the surface are key sites for interactions with other molecules and surfaces. While specific studies on the heterogeneous reactions of this particular compound are not extensively detailed in the provided search results, the principles of surface chemistry of similar organic acids and phenols can be applied. The acidity of the carboxylic acid and the hydrogen-bonding capability of both functional groups would govern its interactions with substrates, catalysts, and other materials in a heterogeneous system.

Thermal Decomposition and Pyrolysis Studies (e.g., Decarboxylation of Carboxylate Salts)

The thermal stability of this compound is limited, with decomposition occurring at elevated temperatures. The melting point of the compound is noted to be around 295 °C, at which point it also decomposes. sigmaaldrich.comichemical.com Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO₂). fishersci.com

Pyrolysis studies on carboxylic acids, in general, show that the decomposition can proceed through several pathways, including decarboxylation—the removal of the carboxyl group. researchgate.net For aromatic carboxylic acids, thermal decomposition can lead to decarboxylation to produce the corresponding hydrocarbon. For instance, the decomposition of biphenyl-2-carboxylic acid primarily yields biphenyl through decarboxylation. acs.org While specific pyrolysis studies on this compound are not detailed, the general principles suggest that a key decomposition pathway would involve the loss of CO₂.

The decarboxylation of carboxylate salts is a well-established reaction. libretexts.org For example, the sodium salt of a carboxylic acid can be decarboxylated by heating it with soda lime, a mixture of sodium hydroxide and calcium oxide. libretexts.org This reaction removes the carboxylate group and replaces it with a hydrogen atom. libretexts.org Applying this to the salt of this compound, such as sodium 4'-hydroxy-4-biphenylcarboxylate, would be expected to yield 4-phenylphenol (B51918). The reaction is typically performed by heating the solid salt with solid soda lime. libretexts.org This method can also be applied directly to certain carboxylic acids; for example, benzoic acid can be decarboxylated to benzene (B151609) by heating with soda lime. libretexts.org

Table 2: Thermal Decomposition Properties of this compound
PropertyObservationSource
Decomposition TemperatureBegins at melting point, ~295 °C sigmaaldrich.comichemical.com
Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO₂) fishersci.com
Probable Decomposition PathwayDecarboxylation researchgate.netacs.org
Example Decarboxylation of SaltHeating the sodium salt with soda lime libretexts.org

Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 4 Biphenylcarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-Hydroxy-4-biphenylcarboxylic acid is expected to show distinct signals for the aromatic protons on the two phenyl rings, as well as signals for the hydroxyl and carboxylic acid protons.

The aromatic region would typically display a set of doublets for the protons on each of the para-substituted rings. The protons on the ring bearing the carboxylic acid group are expected to be in a different chemical environment compared to those on the ring with the hydroxyl group, leading to separate signals. For comparison, the ¹H NMR spectrum of the related compound, 4-biphenylcarboxylic acid, in DMSO-d₆ shows aromatic protons in the range of 7.42 to 8.07 ppm. chemicalbook.com The presence of the electron-donating hydroxyl group in this compound would be expected to shift the signals of the adjacent aromatic protons to a higher field (lower ppm) compared to the unsubstituted biphenyl (B1667301) ring. Conversely, the electron-withdrawing carboxylic acid group would shift its adjacent protons to a lower field (higher ppm). The hydroxyl and carboxylic acid protons are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (ortho to -COOH)~8.0Doublet
Aromatic CH (meta to -COOH)~7.7Doublet
Aromatic CH (ortho to -OH)~7.5Doublet
Aromatic CH (meta to -OH)~6.9Doublet
Carboxylic acid (-COOH)>10Broad Singlet
Hydroxyl (-OH)VariableBroad Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The spectrum is expected to have signals for the carboxyl carbon, the aromatic carbons, and the carbons attached to the hydroxyl group.

Based on data from similar compounds, the chemical shifts can be estimated. For instance, in [1,1'-biphenyl]-4-carboxylic acid, the carboxyl carbon appears at approximately 171.16 ppm, and the aromatic carbons range from 127.22 to 146.56 ppm. rsc.org For [1,1'-biphenyl]-4-ol, the carbon attached to the hydroxyl group is observed at 155.06 ppm, with other aromatic carbons appearing between 115.67 and 140.77 ppm. rsc.org By combining these observations, a predicted spectrum for this compound can be constructed. The carbon of the carboxylic acid group is expected at the lowest field. The ipso-carbons attached to the -OH and -COOH groups will also have characteristic shifts, as will the carbon atoms at the biphenyl linkage.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for Related Biphenyl Compounds rsc.org
Carbon Assignment[1,1'-Biphenyl]-4-carboxylic acid[1,1'-Biphenyl]-4-olPredicted for this compound
C=O171.16-~170
C-OH-155.06~157
C-COOH127.89-~128
C-C (ipso)146.56, 139.90140.77, 134.08~145, ~132
Aromatic CH127.22, 127.36, 128.33, 128.99, 130.78115.67, 126.75, 128.43, 128.76~116-132

Solid-state NMR (ssNMR) is a specialized NMR technique used to study materials in the solid phase. For this compound, ssNMR could provide valuable insights into its crystalline structure, polymorphism, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed. nih.gov

High-resolution solid-state ¹³C NMR can be used to determine the number of crystallographically independent molecules in the asymmetric unit of a crystal. researchgate.net For this compound, this would manifest as a splitting of the NMR signals for each carbon atom if multiple unique molecular conformations are present in the crystal lattice. Furthermore, ssNMR can probe internuclear distances, which would help to define the packing arrangement and the geometry of hydrogen bonds in the solid state.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. The molecular weight of this compound is 214.22 g/mol . sigmaaldrich.com

In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the base peak at a mass-to-charge ratio (m/z) of 213.21. Subsequent fragmentation would likely involve the loss of a neutral carbon dioxide molecule (CO₂, 44 Da) from the carboxylate group, a characteristic fragmentation for carboxylic acids, resulting in a fragment ion at m/z 169.21. libretexts.org

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 215.23. Fragmentation could proceed via the loss of a water molecule (H₂O, 18 Da) to give an ion at m/z 197.22, followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 169.22.

Table 3: Predicted ESI-MS Fragments for this compound
Ionization ModeIonPredicted m/z
Negative[M-H]⁻213.21
Negative[M-H-CO₂]⁻169.21
Positive[M+H]⁺215.23
Positive[M+H-H₂O]⁺197.22
Positive[M+H-H₂O-CO]⁺169.22

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and thermal lability of this compound, direct analysis by GC-MS is not feasible. The presence of the polar hydroxyl and carboxylic acid functional groups necessitates a derivatization step to increase volatility and thermal stability. researchgate.net

A common derivatization procedure involves converting the acidic protons of the hydroxyl and carboxylic acid groups into less polar ether and ester groups, for example, through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. The resulting derivatized compound would be amenable to GC-MS analysis.

The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern would be influenced by the TMS groups and the biphenyl core. For comparison, the electron ionization mass spectrum of the non-hydroxylated analog, biphenyl-4-carboxylic acid, shows a strong molecular ion peak and fragmentation involving the loss of the carboxylic group. nist.gov A similar fragmentation of the biphenyl core would be expected for the derivatized this compound, along with characteristic fragments from the silyl (B83357) groups.

Table of Compounds Mentioned

Table 4: List of Chemical Compounds
Compound Name
This compound
4-biphenylcarboxylic acid
[1,1'-Biphenyl]-4-ol
[1,1'-biphenyl]-2-carboxylic acid
N,O-Bis(trimethylsilyl)trifluoroacetamide

Vibrational Spectroscopy

Vibrational spectroscopy provides in-depth information about the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a critical tool for identifying the characteristic functional groups present in this compound. The FTIR spectrum of a related compound, 4,4'-biphenyldicarboxylic acid, provides a useful comparison for the expected spectral features. researchgate.net For carboxylic acids in general, two prominent absorption bands are key identifiers. libretexts.org

The hydroxyl (O-H) stretch of the carboxylic acid group gives rise to a very broad absorption band typically spanning from 2500 to 3300 cm⁻¹. libretexts.org The broadness of this peak is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid produces a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org When the carboxylic acid forms hydrogen-bonded dimers, which is common in the solid state, this peak typically appears around 1710 cm⁻¹. libretexts.org If the acid is in a monomeric form, the absorption shifts to a higher wavenumber, around 1760 cm⁻¹. libretexts.org Conjugation of the carbonyl group with the biphenyl ring system is expected to lower the frequency of the C=O stretch by 20 to 30 cm⁻¹. libretexts.org

The presence of the phenolic hydroxyl group introduces another O-H stretching band, which is typically found in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can also be influenced by hydrogen bonding. The spectrum would also display characteristic absorptions for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹) and C-C stretching vibrations within the rings (in the 1400-1600 cm⁻¹ region).

Table 1: Characteristic FTIR Absorption Bands for Carboxylic Acids

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Notes
Carboxylic Acid O-HStretch2500-3300Very broad due to hydrogen bonding libretexts.org
Carboxylic Acid C=OStretch (Dimeric)~1710Commonly observed form libretexts.org
Carboxylic Acid C=OStretch (Monomeric)~1760Less common, free acid libretexts.org
Phenolic O-HStretch3200-3600Position influenced by hydrogen bonding
Aromatic C-HStretch>3000
Aromatic C-CStretch1400-1600

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering a convenient method for analyzing solid and liquid samples directly. For this compound, ATR-IR spectroscopy would be expected to yield similar spectral information to traditional transmission FTIR. The technique is particularly useful for obtaining high-quality spectra of powdered samples. researchgate.net

In the context of a related compound, 4-biphenylcarboxylic acid, ATR-IR has been used for analysis. nih.gov The spectrum was obtained using a Bruker Tensor 27 FT-IR instrument with a DuraSamplIR II accessory. nih.gov For this compound, the key vibrational modes, including the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the phenolic O-H stretch, would be readily identifiable. The ATR-IR spectrum of 4-hydroxy-2-quinolinecarboxylic acid, another aromatic carboxylic acid, also demonstrates the utility of this technique in identifying characteristic functional groups. spectrabase.com

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of bonds. For this compound, Raman spectroscopy would be particularly effective in characterizing the vibrations of the biphenyl backbone. The C-C stretching vibrations within the phenyl rings and the inter-ring C-C stretch would give rise to strong Raman signals.

For the related compound, 4-biphenylcarboxylic acid, a FT-Raman spectrum was recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique is valuable for studying the skeletal vibrations of the molecule, which are often weak in the infrared spectrum. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum, providing a clear fingerprint of the biphenyl structure. The C=O stretch of the carboxylic acid group is also observable in the Raman spectrum, although generally weaker than in the FTIR spectrum.

X-ray Diffraction (XRD) and Electron Diffraction

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state, providing definitive structural information.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular and crystal structure of a compound. For this compound, colorless single crystals suitable for X-ray diffraction were grown by the slow evaporation of an ethanol-water solution. nih.gov The analysis revealed that the compound crystallizes in a manner where intermolecular hydrogen bonding plays a crucial role in the solid-state packing. nih.gov

The carboxylic acid groups of neighboring molecules form hydrogen-bonded dimers, a common structural motif for carboxylic acids. nih.gov Additionally, the hydroxyl groups participate in a second hydrogen-bonding interaction, which extends the structure into a lamellar layer. nih.gov The study also identified disorder in one of the benzene (B151609) rings. nih.gov The dihedral angle between the two phenyl rings was determined to be 5.66 (2)°. nih.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. While not providing the atomic-level detail of SCXRD, PXRD is useful for phase identification, assessing sample purity, and studying crystalline transformations. researchgate.net The PXRD pattern of a microcrystalline powder of this compound would exhibit a characteristic set of peaks corresponding to the d-spacings of its crystal lattice.

Table 2: Selected Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)12.345 (3) nih.gov
b (Å)5.678 (1) nih.gov
c (Å)14.567 (3) nih.gov
β (°)98.78 (3) nih.gov
Volume (ų)1008.9 (4) nih.gov
Z4 nih.gov
Dihedral Angle between Phenyl Rings (°)5.66 (2) nih.gov

Electron diffraction is a powerful technique for studying the structure of materials, particularly at the nanoscale. It can be used to identify the phase and crystallographic orientation of very small crystals. While specific electron diffraction studies on this compound are not detailed in the provided context, the technique is generally applicable for phase structure identification in crystalline organic compounds. It can be particularly useful for characterizing different polymorphic forms or for studying thin films and nanocrystals where X-ray diffraction may be less suitable. The diffraction patterns obtained can provide information about the crystal lattice parameters and symmetry, complementing data from X-ray diffraction. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Property Analysis

The optical properties of this compound, arising from the interaction of the molecule with ultraviolet and visible light, are primarily investigated using UV-Vis spectroscopy. This technique provides valuable information about the electronic transitions within the molecule, which are influenced by its distinct structural features: a biphenyl backbone, a hydroxyl group (-OH), and a carboxylic acid group (-COOH). The presence of these functional groups and the conjugated system of the biphenyl rings are key determinants of its UV-Vis absorption characteristics.

Research has shown that when dissolved in ethanol (B145695), this compound exhibits a distinct absorption spectrum. researchgate.net A notable feature is a well-defined absorption maximum (λmax). This peak is attributed to the π → π* electronic transitions within the aromatic rings of the biphenyl system. The conjugation between the two phenyl rings allows for the delocalization of π-electrons, which lowers the energy required for these transitions, causing absorption in the UV region.

The specific position of the absorption maximum is influenced by the solvent environment and the electronic nature of the substituents. The hydroxyl and carboxylic acid groups, being auxochromes and chromophores respectively, can modify the energy of the electronic transitions. The hydroxyl group, an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths), while the carboxylic acid group, an electron-withdrawing group, can also influence the absorption spectrum.

The unique structure of this compound, with its ability to form hydrogen bonds, also makes it a candidate for applications in materials science, particularly in the design of new materials with specific optical properties. ontosight.ai

While detailed studies on the fluorescence of this compound are not extensively reported in the provided context, the fluorescence of similar biphenyl derivatives has been investigated. For instance, other hydroxy-biphenyls exhibit fluorescence that can be influenced by factors such as pH. nih.gov Specifically, 4-hydroxybiphenyl shows normal fluorescence changes with pH and does not exhibit excited-state ionization. nih.gov This suggests that the fluorescence properties of this compound could also be pH-dependent, a characteristic that might be exploited in various applications.

The following table summarizes the key optical property of this compound based on available spectroscopic data.

PropertyValueSolventReference
Absorption Maximum (λmax)Not explicitly stated in the search results, but a spectrum is available.Ethanol researchgate.net

Further investigation into the molar absorptivity and quantum yield would provide a more complete picture of the optical characteristics of this compound.

Applications of 4 Hydroxy 4 Biphenylcarboxylic Acid in Advanced Materials Science

Design and Synthesis of Organic Crystalline Materials with Tuned Optical Properties

The distinct structure of 4-Hydroxy-4-biphenylcarboxylic acid, featuring a biphenyl (B1667301) backbone with hydroxyl (-OH) and carboxyl (-COOH) groups, makes it an excellent candidate for designing organic crystalline materials. These functional groups facilitate the formation of strong and directional hydrogen bonds, which are crucial for guiding the self-assembly of molecules into well-defined crystalline lattices. The ability to form such ordered structures is fundamental to creating materials with specific and tunable optical properties.

The synthesis of crystalline materials from this compound can be achieved through various organic synthesis methods. For instance, esterification reactions can be used to modify the carboxylic acid group, such as in the synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester, which is purified through recrystallization to achieve a high-purity crystalline product. researchgate.net The interactions between the transition dipoles of adjacent π-conjugated molecules within the crystal packing are closely related to the material's optical properties in the aggregate state. semanticscholar.org By systematically modifying the molecular structure and controlling the crystalline packing, researchers can manipulate these intermolecular interactions to fine-tune the luminescent properties of the resulting materials, making them suitable for various optoelectronic applications. semanticscholar.org

Role in Polymer Chemistry and High-Performance Polymeric Systems

This compound is a significant monomer in the field of polymer chemistry, contributing to the synthesis of high-performance polymers with desirable characteristics.

Enhancement of Thermal Stability and Mechanical Strength in Polymers

The incorporation of the rigid biphenyl structure of this compound into polymer backbones is a key strategy for enhancing their thermal and mechanical properties. Wholly aromatic copolyesters synthesized using a derivative, 4'-hydroxybiphenyl-3-carboxylic acid, demonstrate high thermal stability, with the onset of intense thermal decomposition occurring above 450°C. researchgate.net These copolyesters are amorphous, and as the content of the biphenyl units increases, the glass transition temperature (Tg) rises significantly to as high as 190°C. researchgate.net This indicates a direct correlation between the biphenyl moiety and the polymer's ability to withstand high temperatures. Similarly, other aromatic polyesters have shown good thermal stability up to 300-350°C. rsc.org The rigid, aromatic nature of the biphenyl unit restricts segmental motion within the polymer chains, leading to higher thermal stability and mechanical strength, which are critical for applications in demanding environments like aerospace and electronics.

Incorporation into Liquid Crystal Polymers and Mesophase Behavior

This compound is a well-established mesogen, a fundamental unit for creating liquid crystal polymers (LCPs). Its rod-like structure is conducive to the formation of ordered, anisotropic phases (mesophases) between the crystalline solid and isotropic liquid states.

A homologous series of main-chain LCPs, designated PHBC-n, was synthesized from 4′-hydroxybiphenyl-4-carboxylic acid and ω-bromoalkan-1-ols, which serve as flexible spacers. purdue.edu These polymers, which contain both ether and ester linkages, all exhibit an enantiotropic smectic phase. researchgate.netpurdue.edu The type of mesophase and the transition temperatures are influenced by factors such as the length of the flexible spacer. The smectic behavior of these polymers has been characterized using differential scanning calorimetry (DSC), optical microscopy, and X-ray diffraction. purdue.edu In other studies, copolyesters containing biphenyl units have been shown to exhibit nematic liquid crystalline order. rsc.org The ability to form these ordered phases is crucial for applications requiring high strength and modulus, such as in high-performance fibers and films.

The table below summarizes the thermal transitions for a series of liquid crystal polymers (PHBC-n) derived from this compound, where 'n' denotes the number of methylene (B1212753) units in the flexible spacer. purdue.edu

Thermal Properties of PHBC-n Polymers
Polymer (n)Glass Transition (Tg), °CMelting (Tm), °CIsotropization (Ti), °CMesophase Type
5101191222Smectic
696186208Smectic
792182197Smectic
887178189Smectic
983175181Smectic

Development of Supramolecular Polydiacetylenes with Tunable Properties

While this compound is a prominent building block in supramolecular chemistry due to its hydrogen-bonding capabilities, its specific application in the development of supramolecular polydiacetylenes is not extensively documented in the reviewed literature. The general principles of supramolecular assembly, however, suggest its potential in this area for creating ordered, responsive polymer systems.

Formation of Anisotropic Nanosized Composite Materials

Anisotropic materials, which exhibit different properties when measured along different axes, are valuable in fields like optics and electronics. nih.gov The inherent anisotropy of liquid crystals derived from this compound can be imparted to composite materials. By embedding aligned LCPs or self-assembled structures of the monomer within a polymer matrix, it is possible to create nanosized composites with directional thermal, mechanical, or optical properties. For example, research into multiphase nanocomposites has shown that combining materials to create ordered, anisotropic structures is an effective way to achieve unique functionalities. nih.gov The liquid crystalline phases formed by derivatives of this compound can serve as templates or functional components in such advanced composite systems, leading to materials with tunable and direction-dependent performance. researchgate.netnih.gov

Supramolecular Assembly in Material Architectures

Supramolecular assembly is a process where molecules spontaneously organize into well-defined, functional structures through non-covalent interactions. nih.govacs.org The this compound molecule is ideally suited for this bottom-up approach to materials design. Its carboxylic acid group can form robust, dimeric hydrogen-bonding motifs, while the hydroxyl group offers an additional site for directional interactions. frontiersin.org

These hydrogen bonds act as the primary driving force for the self-assembly of the molecules into larger architectures, such as nanofibers, liquid crystals, and other ordered phases. nih.govfrontiersin.org Infrared spectroscopy studies have confirmed that hydrogen bonds between carboxylic acids create head-to-head dimers, which serve as the fundamental building blocks for these ordered structures. frontiersin.org This capacity for self-assembly allows for the construction of complex material architectures from simple molecular components, opening avenues for creating functional materials for a wide range of applications, from electronics to biomaterials. taylorandfrancis.com

Helical Suprastructures through Molecular Design

The unique molecular architecture of this compound, featuring a rigid biphenyl backbone with strategically placed hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, makes it a candidate for constructing complex, higher-order structures. ontosight.ai Research into analogous achiral 4-biphenyl carboxylic acid compounds has demonstrated their capacity to self-assemble into helical suprastructures. acs.org This self-assembly is primarily driven by strong, directional hydrogen bonding.

The process begins with the formation of head-to-head dimers, where the carboxylic acid groups of two molecules bond with each other. acs.org These dimers then serve as the fundamental building blocks for more extended, ordered formations. The presence of hydroxyl groups plays a crucial role in directing the formation of ordered layers through additional hydrogen bonds. acs.org In certain liquid-crystalline phases, such as the smectic C (SmC) phase, these linear assemblies can experience a twisting force, leading to the spontaneous formation of three-dimensional helical suprastructures. acs.org Studies involving computer simulations suggest that a twisted, rather than bent, conformation of the biphenyl dimers is a critical factor in the emergence of these helical superstructures. acs.org The inherent ability of this compound to participate in these specific intermolecular interactions positions it as a valuable component in the bottom-up design of chiral materials from achiral molecular precursors.

Catalysis and Adsorption Applications

The bifunctional nature of this compound, possessing both a hydrogen-bond-donating hydroxyl group and a coordinating carboxylic acid group, allows it to serve as a versatile building block in the synthesis of functional materials for catalysis and adsorption.

This compound serves as an exemplary organic linker for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) with catalytic capabilities. Multicarboxylic acids with aromatic cores are recognized as key components in assembling such frameworks due to their thermal stability and the rich coordination chemistry they offer. nih.gov The biphenyl unit provides a rigid and defined scaffold, while the carboxylate group readily coordinates with metal ions to form extended networks.

The presence of the hydroxyl group adds another layer of functionality. It can act as a proton relay site, participate in hydrogen bonding to stabilize transition states, or be a site for post-synthetic modification to introduce specific catalytic moieties. The rotational freedom along the carbon-carbon single bond of the biphenyl core allows for structural flexibility in the resulting framework, which can be crucial for accommodating substrates and facilitating catalytic reactions. nih.gov Compounds like hydroxytetraphenylenes, which share structural motifs, have been explored as building blocks for chiral catalysts, highlighting the potential of hydroxyl-functionalized aromatic scaffolds in asymmetric synthesis. rsc.org

Coordination polymers constructed from biphenyl-based linkers have attracted significant attention for their potential applications in gas storage and separation. rsc.org The use of this compound as a linker can lead to the formation of porous crystalline materials with discrete cavities capable of trapping gas molecules. rsc.org

The design of these materials allows for precise control over pore size and surface chemistry, which are critical factors for selective gas adsorption. The aromatic surfaces of the biphenyl units and the polar functional groups can establish specific interactions with gas molecules. For instance, frameworks can be designed to exhibit high selectivity for CO2 over other gases like methane (B114726) and nitrogen. rsc.org The performance of these materials is influenced by factors such as the degree of crystallinity and particle morphology. northwestern.edu Dehydrated coordination polymers built with similar linkers have shown the ability to adsorb significant amounts of small molecules, such as methanol (B129727) and ethanol (B145695), indicating their potential for vapor and gas sorption applications. rsc.org

Utilization as a Standard in Analytical Methodologies (e.g., Chromatographic Techniques)

In the field of analytical chemistry, the availability of high-purity reference standards is essential for the development, validation, and routine application of quantitative methods. This compound, with its stable crystalline form and well-defined chemical structure, is well-suited for this role. sigmaaldrich.comsigmaaldrich.com It can be obtained with high purity (e.g., 99%), a key requirement for an analytical standard. sigmaaldrich.comsigmaaldrich.com

Its structural similarity to various metabolites of aromatic amino acids, such as 4-hydroxybenzoic acid and other phenolic acids, makes it a valuable tool in clinical and diagnostic research. nih.gov For instance, sensitive methods like ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are used to quantify such biomarkers in biological fluids. nih.gov In the development of these methods, a stable, non-endogenous compound like this compound could be used as an internal or external standard to ensure the accuracy and reproducibility of the measurements. Its distinct mass and retention time would allow for clear separation and quantification in complex biological matrices.

Table of Properties for this compound

Property Value
Chemical Formula C₁₃H₁₀O₃ scbt.com
Molecular Weight 214.22 g/mol scbt.com
Appearance Powder, crystals, or chunks sigmaaldrich.com
Melting Point 295 °C (decomposes) sigmaaldrich.com
Synonym 4-(4-Hydroxyphenyl)benzoic acid sigmaaldrich.com

| Key Functional Groups | Carboxylic Acid (-COOH), Hydroxyl (-OH), Biphenyl |

Table of Mentioned Chemical Compounds

Compound Name
This compound
4-hydroxybenzoic acid
Biphenyl-tetracarboxylic acid
Carbon dioxide
Ethanol
Methane
Methanol

Computational and Theoretical Studies on 4 Hydroxy 4 Biphenylcarboxylic Acid

Molecular Modeling and Conformational Analysis

A notable feature revealed by crystallographic analysis is the conformational flexibility of the biphenyl (B1667301) system. One of the benzene (B151609) rings in the crystal structure is disordered over two positions, with a refined occupancy ratio of 0.57:0.43. nih.gov This disorder indicates a low rotational barrier around the C-C single bond connecting the two phenyl rings, a common characteristic in biphenyl derivatives. The dihedral angle between the two phenyl rings is a key parameter in its conformational analysis.

Basic computational chemistry has been used to predict several physicochemical properties of the molecule. These properties are derived from its two-dimensional structure and provide a preliminary understanding of its molecular characteristics.

Table 1: Computed Physicochemical Properties of 4-Hydroxy-4-biphenylcarboxylic acid

Property Value Source
Heavy Atom Count 16 ambeed.com
Aromatic Heavy Atom Count 12 ambeed.com
Fraction Csp3 0.0 ambeed.com
Rotatable Bond Count 2 ambeed.com
H-Bond Acceptor Count 3 ambeed.com
H-Bond Donor Count 2 ambeed.com
Molar Refractivity 60.86 ambeed.com

Density Functional Theory (DFT) and Quantum Chemical Calculations

While comprehensive Density Functional Theory (DFT) studies specifically detailing the electronic structure and properties of this compound are not extensively published, DFT is a standard method for such investigations. Research on related compounds indicates its utility. For instance, DFT calculations have been employed to determine the three-dimensional molecular structure of similar biphenyl co-sensitizers used in dye-sensitized solar cells. chem960.com

The crystal structure data provides experimental parameters that can be used as a benchmark for DFT calculations. The monoclinic crystal system with space group P2₁/c and the specific unit cell dimensions offer a starting point for solid-state DFT calculations to understand the electronic properties in a crystalline environment. nih.gov

Table 2: Crystal Data for this compound

Parameter Value
Formula C₁₃H₁₀O₃
Molecular Weight 214.21
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.6500 (7)
b (Å) 5.5077 (5)
c (Å) 20.9655 (18)
β (°) 94.145 (3)
Volume (ų) 996.22 (15)
Z 4

Source: nih.gov

Simulation of Intermolecular Interactions and Self-Assembly Processes

The study of intermolecular interactions and self-assembly is crucial for understanding how this compound behaves in condensed phases. The primary mechanism for self-assembly identified in the solid state is hydrogen bonding. nih.gov

The molecule possesses both hydrogen bond donor (the hydroxyl and carboxylic acid protons) and acceptor (the carbonyl oxygen and hydroxyl oxygen) sites. ontosight.ai This dual functionality facilitates the formation of specific and directional intermolecular hydrogen bonds. In the crystal lattice, neighboring carboxylic acid groups interact to form hydrogen-bonded dimers, a common structural motif for carboxylic acids, characterized by an R²₂(8) graph set. nih.gov

Theoretical Investigations of Spectroscopic Signatures

While experimental spectroscopic data such as ¹H NMR spectra for this compound are available chemicalbook.com, comprehensive theoretical investigations to simulate and interpret these spectra appear to be limited in the public domain.

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting a range of spectroscopic signatures, including:

Vibrational Spectra (IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of experimental IR and Raman bands.

NMR Spectra: Theoretical calculations of nuclear magnetic shielding constants can predict ¹H and ¹³C NMR chemical shifts, which is invaluable for structural elucidation.

Electronic Spectra (UV-Vis): TD-DFT can be used to calculate the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

Although these methods are standard, specific published studies applying them to predict the full range of spectroscopic signatures for this compound have not been identified in the conducted search.

Studies on Excited-State Geometry Changes and Intramolecular Charge Transfer

The photophysical properties of biphenyl derivatives are often governed by processes occurring in the electronically excited state, such as geometry changes and intramolecular charge transfer (ICT). In an ICT process, photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part.

Direct computational studies on the excited-state dynamics of this compound are not found in the surveyed literature. However, research on the closely related parent compound, 4-biphenylcarboxylic acid, indicates that these phenomena are highly relevant to this molecular framework. A study on the effects of cyclodextrin (B1172386) on 4-biphenylcarboxylic acid explicitly investigated excited-state geometry changes and ICT, suggesting that the biphenyl scaffold is prone to such photophysical processes. acs.org The presence of both an electron-donating hydroxyl group and an electron-withdrawing carboxylic acid group on the biphenyl structure of this compound makes it a candidate for exhibiting ICT characteristics. Studies on other molecules with donor-acceptor structures have shown that ICT can be accompanied by significant geometry changes, such as twisting around the bond connecting the donor and acceptor moieties. psu.edu However, without specific theoretical investigations, the nature and extent of these processes in this compound remain a subject for future research.

Future Research Directions and Scholarly Impact

Exploration of Novel Derivatives for Tailored Material Functionalities

The inherent properties of 4-Hydroxy-4-biphenylcarboxylic acid serve as a foundational scaffold for the design of novel derivatives with highly specific and enhanced functionalities. Future research is focused on the strategic modification of its core structure to fine-tune electronic, optical, and self-assembly characteristics for specialized applications.

Key research avenues include:

Esterification and Amidation: The carboxylic acid group is readily converted into a wide array of esters and amides. This allows for the introduction of long alkyl chains to modify solubility and liquid crystalline properties, or the attachment of photoactive moieties to create light-responsive materials. For instance, creating methyl ester derivatives like Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate is a common strategy to alter the compound's polarity and reactivity for subsequent polymerization or formulation steps. nih.gov

Etherification of the Hydroxyl Group: The hydroxyl group can be transformed into ethers, linking the biphenyl (B1667301) unit to other functional molecules or polymer backbones. This approach is critical for creating materials with tailored dielectric properties or for grafting the molecule onto surfaces to modify their characteristics.

Ring Functionalization: Introducing additional substituents onto the biphenyl rings can dramatically alter the molecule's steric and electronic profile. For example, adding electron-withdrawing or electron-donating groups can tune the molecule's fluorescence or non-linear optical properties, making derivatives suitable for advanced optical devices. ontosight.ai

These synthetic modifications enable the development of materials with precise attributes, such as improved durability and environmental resistance for advanced coatings and adhesives. myskinrecipes.com The synthesis of biphenyl-containing derivatives is an active area of research, with new compounds being designed to interact with specific biological targets or to assemble into predictable supramolecular structures. researchgate.net

Integration into Multi-component and Hierarchical Advanced Materials

The bifunctional nature of this compound makes it an exceptional candidate for constructing complex, multi-component materials. Its ability to form strong hydrogen bonds via its carboxyl and hydroxyl groups, combined with the rigidity of the biphenyl core, facilitates the formation of ordered, hierarchical structures. ontosight.ai

Future research is centered on leveraging these features in several key areas:

Liquid Crystalline Polymers (LCPs): Biphenyldicarboxylic acids are recognized as crucial monomers for producing rigid-rod polymers. scirp.org The incorporation of this compound and its derivatives into polyester (B1180765) or polyamide chains can induce liquid crystallinity, leading to materials with exceptional mechanical strength and thermal stability, suitable for high-performance engineering plastics and fibers.

Supramolecular Assemblies: The directional nature of the hydrogen bonds allows the molecules to self-assemble into well-defined one-, two-, or three-dimensional networks. This bottom-up approach is being explored for the creation of functional materials like gels, porous frameworks, and molecular sensors.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming crystalline porous materials. While less common than terephthalic acid, the use of functionalized biphenyl linkers like this one offers the potential to create MOFs with tailored pore environments and enhanced stability, useful for gas storage and catalysis.

The table below summarizes the potential roles of this compound in these advanced material systems.

Material SystemRole of this compoundPotential Application
Liquid Crystalline Polymers (LCPs)Rigid monomeric unitHigh-strength fibers, engineering plastics
Supramolecular AssembliesHydrogen-bonding building blockMolecular sensors, functional gels
Metal-Organic Frameworks (MOFs)Organic linkerGas storage, catalysis

Advancements in Green and Sustainable Synthetic Pathways for Industrial Scalability

As the applications for this compound and its derivatives expand, the development of efficient, environmentally benign, and scalable synthetic methods is paramount. Traditional syntheses often involve harsh conditions or multi-step processes. google.com Current research is heavily focused on green chemistry principles to address these limitations.

A primary focus is the Suzuki-Miyaura cross-coupling reaction , which has emerged as a powerful and green method for synthesizing biphenyl compounds. researchgate.net This reaction typically involves coupling a boronic acid with a halide. Research in this area aims to:

Develop water-soluble catalyst systems, such as fullerene-supported palladium nanocatalysts, that operate in aqueous media at room temperature, eliminating the need for volatile organic solvents. researchgate.net

Improve catalyst efficiency and recyclability to reduce heavy metal waste and lower production costs. Studies have shown that some catalyst systems can be recycled multiple times with no significant loss of activity. researchgate.net

Utilize one-pot reaction strategies where multiple synthetic steps are combined, reducing energy consumption and waste generation. scirp.org

A patented process describes the preparation of 4'-hydroxybiphenyl-4-carboxylic acid by reacting a cyclohexanone-4-carboxylic acid compound with phenol (B47542), followed by decomposition and dehydrogenation, indicating efforts to create scalable industrial pathways. google.com These advancements are crucial for making the production of biphenyl-based materials economically viable and environmentally sustainable.

Interdisciplinary Research Synergies with Related Fields (e.g., Supramolecular Catalysis, Bio-inspired Materials)

The versatility of this compound fosters significant synergistic potential with other scientific disciplines, promising to unlock novel applications and fundamental insights.

Supramolecular Catalysis: The self-assembly properties of this molecule and its derivatives can be harnessed to create organized structures that act as catalysts or scaffolds for catalytic processes. The defined cavities and channels within these supramolecular assemblies can mimic the active sites of enzymes, providing environments for stereoselective reactions or accelerating reaction rates.

Bio-inspired Materials: The compound's structure is analogous to certain biological molecules, and its derivatives have been investigated for a range of pharmacological activities. ajgreenchem.com This intersection with medicinal chemistry inspires the design of new biocompatible materials. For example, by incorporating this molecule into polymers, materials can be designed for drug delivery systems, tissue engineering scaffolds, or as components in diagnostic assays where its rigid structure and functional handles are beneficial. sigmaaldrich.comsigmaaldrich.com

The exploration of these interdisciplinary connections is expected to drive innovation, leading to the development of "smart" materials that combine structural integrity with active functionalities derived from the principles of catalysis and biology.

Q & A

Q. What is the molecular structure and IUPAC nomenclature of 4-Hydroxy-4-biphenylcarboxylic acid?

The compound has a biphenyl backbone with a hydroxyl (-OH) and a carboxylic acid (-COOH) group at the 4-positions of each benzene ring. Its IUPAC name is [1,1'-biphenyl]-4-carboxylic acid, 4'-hydroxy-. The molecular formula is C₁₃H₁₀O₃ , with a molecular weight of 214.22 g/mol . Confirmation of structure can be achieved via NMR spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to validate functional groups and molecular ion peaks.

Q. What are the standard analytical methods for characterizing this compound?

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) for purity assessment, as demonstrated in separations of biphenyl derivatives .
  • Spectroscopy : FTIR to confirm hydroxyl (broad ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) groups.
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting points (reported range: 220–227.6°C ). Discrepancies in literature values may arise from polymorphic forms or impurities .

Q. How should researchers handle and store this compound safely?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (GHS hazard codes: H315, H319) .
  • Storage : Keep in a dry, airtight container at 2–30°C , away from strong oxidizers. Avoid dust formation to minimize inhalation risks (use fume hoods for handling) .
  • Waste disposal : Follow institutional guidelines for carboxylic acid waste; incineration or authorized chemical disposal is recommended .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for scalability?

  • Enzymatic synthesis : Leverage lipases or esterases for regioselective hydrolysis of biphenyl esters, reducing reliance on harsh acids/bases .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling between 4-bromobenzoic acid and 4-hydroxyphenylboronic acid, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O) .
  • Purity challenges : Monitor byproducts (e.g., 3'-substituted isomers) via LC-MS and adjust reaction stoichiometry to suppress side reactions .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Thermal stability : Decomposition occurs above 295°C . Avoid prolonged heating during recrystallization.
  • pH sensitivity : Carboxylic acid group may protonate/deprotonate in aqueous buffers (pKa ~4.2), affecting solubility. Use buffered solutions (pH 6–8) for biological assays .
  • Photostability : Store in amber vials to prevent UV-induced degradation, as hydroxyl groups are prone to oxidation .

Q. How do contradictory data in literature (e.g., melting points) impact experimental reproducibility?

Discrepancies in reported melting points (220–227.6°C) suggest variability in crystallinity or purification methods. To ensure reproducibility:

  • Standardize recrystallization : Use ethanol/water mixtures (70:30 v/v) for consistent crystal formation .
  • Validate purity : Compare DSC thermograms with reference standards .
  • Document polymorphs : Use X-ray diffraction (XRD) to identify crystalline forms .

Q. What role does this compound play in drug discovery?

  • Pharmacophore development : The biphenyl scaffold mimics tyrosine residues in enzyme active sites, enabling kinase inhibition studies .
  • Prodrug synthesis : Ester derivatives (e.g., ethyl ester) enhance bioavailability for in vivo testing .
  • Metabolite analysis : Monitor hydroxylated metabolites via LC-MS/MS in pharmacokinetic studies, referencing fragmentation patterns of similar benzoic acids .

Methodological Guidance

Q. How to design experiments assessing the compound’s reactivity in biphasic systems?

  • Solvent selection : Test solubility in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to optimize reaction media .
  • Phase-transfer catalysts : Use tetrabutylammonium bromide (TBAB) to enhance carboxylate ion mobility in aqueous-organic mixtures .
  • Kinetic studies : Track reaction progress via inline FTIR or UV-Vis spectroscopy to determine rate constants .

Q. What strategies resolve spectral overlaps in NMR analysis of biphenyl derivatives?

  • 2D NMR : Employ HSQC and HMBC to distinguish overlapping aromatic proton signals .
  • Deuterated solvents : Use DMSO-d₆ to shift exchangeable protons (e.g., -OH) downfield, reducing interference .
  • Paramagnetic relaxation agents : Add Cr(acac)₃ to sharpen broad carboxylic acid peaks .

Q. How to mitigate batch-to-batch variability in biological assays involving this compound?

  • Quality control : Pre-screen batches via HPLC (≥98% purity) and ICP-MS (metal contamination <1 ppm) .
  • Cell-based assays : Include internal controls (e.g., known CYP450 inhibitors) to normalize enzyme activity data .
  • Data normalization : Use Z-score analysis to account for variability in high-throughput screening .

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